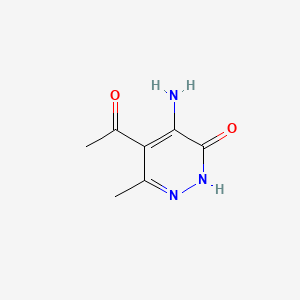

5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.168. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Acetyl-4-amino-6-methyl-2H-pyridazin-3-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C8H10N4O, with a molecular weight of 166.19 g/mol. The compound features a pyridazinone ring structure characterized by the following substituents:

- Acetyl group at the 5-position

- Amino group at the 4-position

- Methyl group at the 6-position

The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl compounds, often utilizing acetic anhydride or other active methylene compounds to achieve high yields through cyclization processes that eliminate water molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antihypertensive Properties

Pyridazinone derivatives, including this compound, have shown potential as antihypertensive agents. Studies have demonstrated significant reductions in mean arterial blood pressure in experimental models, suggesting their utility in treating hypertension .

Immune Modulation

The compound has been identified as an agonist for formyl peptide receptors (FPRs), which are crucial in immune responses. Certain modifications to the pyridazinone structure can induce calcium flux in human neutrophils, highlighting its potential as a therapeutic agent for inflammation and immune modulation.

Antiplatelet Activity

In vitro studies have shown that derivatives of pyridazinones can inhibit platelet aggregation. For instance, 6-(4-(substituted amino)phenyl)-4,5-dihydropyridazinones have exhibited strong inhibitory effects on collagen-induced and ADP-induced aggregation of human platelets, indicating their potential in cardiovascular disease management .

Comparative Biological Activity

The following table summarizes the biological activities of various related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Acetyl at C5, amino at C4, methyl at C6 | FPR agonist activity; antihypertensive |

| 4-Amino-5-(substituted)-pyridazinones | Varies by substitution on the phenyl ring | Antihypertensive effects |

| 6-(substituted phenyl)-pyridazinones | Substituents on the phenyl ring | Antihypertensive properties |

| Pyrimidine derivatives | Generally lacks nitrogen at positions related to pyridazine | Various biological activities |

Case Studies and Research Findings

- Antihypertensive Effects : A study conducted on various pyridazinone derivatives demonstrated that specific structural modifications significantly enhanced antihypertensive effects compared to traditional agents like dihydralazine .

- Platelet Aggregation Inhibition : Research indicated that certain pyridazinone derivatives inhibited platelet aggregation effectively, with some compounds showing up to 40 times more potency than existing treatments for cardiovascular conditions .

- Immune Response Modulation : Molecular docking studies revealed that modifications to the amino group can enhance binding affinity to FPRs, potentially leading to improved therapeutic agents for inflammatory diseases.

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 5-acetyl-4-amino-6-methyl-2H-pyridazin-3-one exhibit substantial anti-inflammatory effects. For instance, compounds containing the pyridazinone moiety have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study demonstrated that certain derivatives exhibited anti-inflammatory activity comparable to established drugs like celecoxib, showcasing their potential for treating inflammatory conditions .

Antihypertensive Activity

The compound has been evaluated for its antihypertensive properties. Several derivatives have shown significant reductions in mean arterial blood pressure in experimental models. For example, a specific derivative was reported to display promising antihypertensive effects through non-invasive methods, indicating its potential for developing new treatments for hypertension .

Anticancer Activity

Pyridazinone derivatives, including this compound, have been investigated for their anticancer properties. Studies have identified various pyridazinones that inhibit the proliferation of cancer cell lines, such as SK-BR-3 breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, some synthesized compounds demonstrated strong inhibitory effects on pathogenic strains like Bacillus subtilis, suggesting their utility in treating infections .

Herbicides and Insecticides

In agriculture, pyridazinone derivatives are being researched for their potential as herbicides and insecticides. The structural features of this compound allow it to interact with biological systems in pests and plants effectively. This interaction can lead to the development of new agrochemicals that are both effective and environmentally friendly .

Comparative Data Table

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of pyridazinone derivatives highlighted their ability to reduce inflammation in rat models through COX inhibition assays. The most potent compound demonstrated significant anti-inflammatory activity, suggesting its potential for clinical applications in treating chronic inflammatory diseases.

Case Study 2: Anticancer Research

In vitro studies on various pyridazinone derivatives revealed that certain modifications led to enhanced anticancer activity against specific cell lines. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a novel anticancer drug.

Propriétés

IUPAC Name |

4-acetyl-5-amino-3-methyl-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-3-5(4(2)11)6(8)7(12)10-9-3/h1-2H3,(H2,8,9)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBIMOVPQNHKJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=C1C(=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700268 |

Source

|

| Record name | 5-Acetyl-4-amino-6-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17335-04-5 |

Source

|

| Record name | 5-Acetyl-4-amino-6-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.